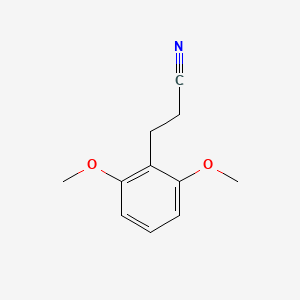

3-(2,6-Dimethoxyphenyl)propionitrile

Description

3-(2,6-Dimethoxyphenyl)propionitrile is a nitrile-containing organic compound characterized by a propionitrile backbone substituted with a 2,6-dimethoxyphenyl group. The methoxy substituents on the aromatic ring likely enhance solubility in polar solvents compared to non-polar analogs, while the nitrile group offers reactivity for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines) .

Propriétés

IUPAC Name |

3-(2,6-dimethoxyphenyl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-13-10-6-3-7-11(14-2)9(10)5-4-8-12/h3,6-7H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKQZUJXZCJZTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

3-(2,6-Dimethoxyphenyl)propionitrile has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.

Industry: The compound is used in the manufacture of various chemical products, including polymers and coatings.

Mécanisme D'action

The mechanism by which 3-(2,6-Dimethoxyphenyl)propionitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-(2,6-Dimethoxyphenyl)propionitrile with structurally related nitrile derivatives based on substituent effects, molecular properties, and applications inferred from the evidence:

*Calculated molecular weight based on formula.

Key Observations:

- Substituent Effects: Methoxy vs. In contrast, the chloro substituents in 3-(2,6-Dichlorophenoxy)propanenitrile are electron-withdrawing, likely improving stability and lipophilicity for agrochemical applications . Morpholine Ring: The dimethylmorpholine substituent in 3-(2,6-Dimethylmorpholin-4-yl)propionitrile introduces a tertiary amine, which may improve bioavailability and binding affinity in drug candidates compared to purely aromatic analogs .

Reactivity :

- Applications: Methoxy and morpholine-substituted nitriles are more likely to serve as pharmaceutical intermediates due to their polar functional groups. Chlorinated derivatives, like 3-(2,6-Dichlorophenoxy)propanenitrile, may find use in agrochemicals due to enhanced stability .

Research Findings and Limitations

Notes and Considerations

- Experimental studies (e.g., solubility assays, reactivity profiling) are needed to validate these hypotheses.

- Regulatory and safety data for the listed compounds vary; for example, 3-(2,6-Dichlorophenoxy)propanenitrile may require handling precautions due to halogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.